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Compound of Interest

Compound Name: Reactive yellow 185

Cat. No.: B1168554

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the
azo dye, C.l. Reactive Yellow 185. Due to the limited availability of specific experimental data
in the public domain for this particular dye, this guide also outlines detailed, generalized
experimental protocols for obtaining the requisite spectroscopic data, based on established
methodologies for similar reactive azo dyes.

Introduction to C.l. Reactive Yellow 185

C.l1. Reactive Yellow 185 is a synthetic azo dye, appearing as a green-light yellow or orange
powder, utilized across various industries including textiles, paper, plastics, and cosmetics.[1]
[2][3][4] Its reactive nature allows it to form covalent bonds with substrates, providing strong
and lasting coloration.[4] Understanding its spectroscopic profile is crucial for quality control,
research into its properties, and potential new applications.

Table 1: General Properties of C.l. Reactive Yellow 185
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Property Value Reference
C.l. Name Reactive Yellow 185 [1]

CAS Number 111211-44-0 [11[3][5]
Molecular Formula C27H24CIK3Ns015S4 [1]
Molecular Weight 981.53 g/mol [1]
Chemical Class Azo Dye [1]

Appearance

Green-light yellow / Orange

powder

[1]14]

Spectroscopic Data

While specific, verified spectroscopic data for C.I. Reactive Yellow 185 is not readily available
in the surveyed literature, this section outlines the expected data presentation based on the
analysis of similar azo dyes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelength of maximum absorbance
(Amax), which corresponds to the color of the dye. For a yellow dye, the Amax is expected in
the violet-blue region of the spectrum. A study on an unspecified "reactive yellow dye" reported
a Amax at 410 nm, which may be indicative for this class of dyes.[6]

Table 2: UV-Visible Spectroscopic Data for C.l. Reactive Yellow 185

Parameter Value

Solvent Deionized Water

Data not available in searched literature.

Amax (nm
(nm) (Expected ~400-420 nm)

Molar Absorptivity (€) (L mol=t cm™1) Data not available in searched literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in the molecule. The
spectrum of Reactive Yellow 185 is expected to show characteristic peaks for azo groups,
sulfonic acid groups, aromatic rings, and other functional moieties present in its complex

structure.

Table 3: Expected FT-IR Characteristic Peaks for C.l. Reactive Yellow 185

Wavenumber (cm—?) Vibrational Mode Functional Group
~3400 O-H Stretch Hydroxyl, Water
~3100-3000 C-H Stretch Aromatic
~1600-1580 C=C Stretch Aromatic Ring
~1500-1450 N=N Stretch Azo Group
~1200-1150 & ~1050-1000 S=0 Stretch Sulfonic Acid Salts
~850-750 C-H Bend Aromatic Substitution
~700-600 C-CI Stretch Chloro-triazine Ring

This table is illustrative. Actual
Note: .
peak positions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (*H and 3C) would provide detailed information about the chemical
structure, connectivity, and environment of the hydrogen and carbon atoms in the molecule.

Table 4: Expected NMR Data for C.I. Reactive Yellow 185
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Chemical Shift () Range

Expected Proton/Carbon

Nucleus .

(ppm) Environments
1H NMR 6.5-8.5 Aromatic protons
3.5-45 Protons on ethyl group
20-25 Methyl protons
13C NMR 160 - 180 Carbonyl carbons

Aromatic and triazine ring
110 - 150

carbons
40 - 60 Ethyl group carbons
10-20 Methyl carbon

This table is illustrative and
Note: based on general chemical

shift ranges.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for C.I. Reactive

Yellow 185.

UV-Visible Spectroscopy Protocol

Sample Preparation: Prepare a stock solution of C.I. Reactive Yellow 185 in deionized water

(e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to find a concentration

that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blanking: Fill a quartz cuvette with deionized water to be used as the blank reference.

Measurement: Record the absorbance spectrum of the dye solution from 200 to 800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (Amax). Use the Beer-

Lambert law (A = cl) to calculate the molar absorptivity (¢) if the exact concentration (c) and
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path length (I) are known.

UV-Vis Spectroscopy Experimental Workflow.

FT-IR Spectroscopy Protocol

o Sample Preparation (ATR): Place a small amount of the solid C.l. Reactive Yellow 185
powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR)
accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Scan: Acquire the IR spectrum of the dye sample, typically in the range of 4000 to
400 cm™1.

o Data Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify
the characteristic absorption peaks. Assign these peaks to their corresponding functional
groups.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of C.I. Reactive Yellow 185 in a
suitable deuterated solvent (e.g., D20 or DMSO-ds) in a clean NMR tube. Ensure the sample
is fully dissolved.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¢ Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp spectral
lines.

o Data Acquisition: Acquire the *H and 13C NMR spectra.

o Data Processing: Process the raw data (Fourier transformation, phase correction, baseline
correction) and integrate the 'H signals.
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o Spectral Analysis: Assign the chemical shifts to the respective protons and carbons in the
molecular structure.

Synthesis Pathway

The manufacturing of C.I. Reactive Yellow 185 is a multi-step process involving diazotization,
coupling, and condensation reactions.[1]

Synthesis Pathway of C.l. Reactive Yellow 185.

Conclusion

This technical guide consolidates the known information about C.l. Reactive Yellow 185 and
provides standardized protocols for its spectroscopic characterization. While there is a notable
absence of published, specific spectral data for this dye, the methodologies outlined herein
provide a clear path for researchers to obtain this crucial information. The acquisition and
publication of such data would be a valuable contribution to the fields of analytical chemistry,
materials science, and industrial dyeing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11685544#spectroscopic-properties-of-reactive-
yellow-185]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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